2-Diphenylphosphorylbutanoic acid

Description

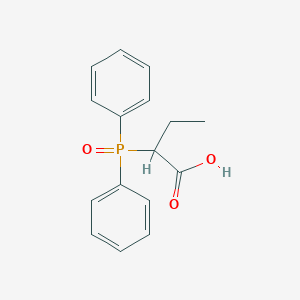

2-Diphenylphosphorylbutanoic acid is a organophosphorus compound characterized by a butanoic acid backbone substituted with a diphenylphosphoryl group (-PO(Ph)₂) at the second carbon. This structure imparts unique electronic and steric properties, making it valuable in catalysis, ligand design, and medicinal chemistry. The phosphoryl group (P=O) enhances acidity compared to unmodified carboxylic acids, while the phenyl groups contribute to hydrophobicity and π-π interactions.

Properties

CAS No. |

5307-50-6 |

|---|---|

Molecular Formula |

C16H17O3P |

Molecular Weight |

288.28 g/mol |

IUPAC Name |

2-diphenylphosphorylbutanoic acid |

InChI |

InChI=1S/C16H17O3P/c1-2-15(16(17)18)20(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |

InChI Key |

FUVUTQFTUFYTAS-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Diphenylphosphino)benzoic Acid (CAS: 17261-28-8)

- Structure: A benzoic acid derivative with a diphenylphosphino (-P(Ph)₂) group at the ortho position (C2 of the benzene ring).

- Molecular Formula : C₁₉H₁₅O₂P .

- Key Differences: Phosphorus Oxidation State: The phosphino group (-P(Ph)₂) in this compound is in a lower oxidation state (+1) compared to the phosphoryl group (-PO(Ph)₂, +5) in 2-diphenylphosphorylbutanoic acid. This alters redox activity and ligand coordination properties. Acidity: The phosphoryl group in this compound is a stronger electron-withdrawing group, increasing the acidity of the carboxylic proton (predicted pKa ~2–3) compared to the phosphino analog (pKa ~4–5). Applications: While 2-(diphenylphosphino)benzoic acid is used in transition-metal catalysis due to its chelating ability , the phosphoryl variant may favor hydrogen-bonding interactions or act as a chiral auxiliary.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid; CAS: 76-93-7)

- Structure : A diphenyl-substituted hydroxyacetic acid with two phenyl groups and a hydroxyl group at the central carbon.

- Molecular Formula : C₁₄H₁₂O₃ .

- Key Differences: Functional Groups: Benzilic acid lacks a phosphorus moiety, relying on hydroxyl and carboxylic acid groups for reactivity. The absence of a phosphoryl group reduces its electron-withdrawing effects and acidity (pKa ~3–4 for benzilic acid). Solubility: The phosphoryl group in this compound enhances polarity, likely improving aqueous solubility compared to benzilic acid, which is more lipophilic. Stereoelectronic Effects: The phosphoryl group enables stronger hydrogen-bond acceptor capacity, useful in supramolecular chemistry or enzyme inhibition.

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Phosphoryl groups enhance electrophilicity at the carboxylic acid, facilitating nucleophilic reactions (e.g., esterification) compared to phosphino or hydroxyl analogs .

- Catalytic Utility: Phosphoryl-containing acids show promise in asymmetric catalysis due to their ability to stabilize transition states via P=O···H interactions, a feature less pronounced in benzilic acid .

- Crystallographic Behavior : While SHELX software is widely used for small-molecule crystallography, the bulky diphenyl groups in these compounds may complicate refinement, necessitating high-resolution data for accurate structural determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.